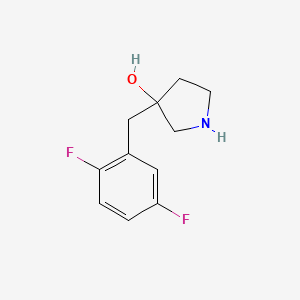

3-(2,5-Difluorobenzyl)pyrrolidin-3-ol

説明

Significance of Pyrrolidine (B122466) Architectures in Chemical Synthesis and Molecular Design

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug discovery. nih.govfrontiersin.org This scaffold is prevalent in a vast number of natural products, particularly alkaloids, and is a key structural component in numerous synthetic drugs. frontiersin.orgnih.govmdpi.com

The significance of the pyrrolidine architecture stems from several key features:

Three-Dimensional Complexity : Unlike flat aromatic systems, the saturated, sp³-hybridized nature of the pyrrolidine ring provides a non-planar, three-dimensional structure. nih.govresearchgate.net This "pseudorotation" allows for a more thorough exploration of pharmacophore space, enabling molecules to adopt specific spatial orientations for optimal interaction with biological targets. nih.govresearchgate.netnih.gov

Stereochemical Richness : The carbon atoms in the pyrrolidine ring can be stereogenic centers. The specific stereoisomers and the spatial arrangement of substituents can dramatically alter the biological profile of a molecule, influencing its binding affinity and selectivity for target proteins. nih.govresearchgate.net

"Privileged Scaffold" Status : The pyrrolidine ring is considered a "privileged scaffold" because its framework is found in molecules that are active against a wide range of biological targets. nbinno.com Its versatility makes it an indispensable building block in the design of new therapeutic agents. nbinno.com

Improved Physicochemical Properties : Incorporating a pyrrolidine motif can positively influence a drug candidate's pharmacokinetic properties, including its metabolic stability and bioavailability. nbinno.com

These attributes have cemented the pyrrolidine ring as a foundational element in the development of therapeutics for diverse areas, including central nervous system disorders, cancer, and infectious diseases. nih.govnbinno.com

Role of Difluorobenzyl Moieties in Contemporary Organic Chemistry

The introduction of fluorine atoms into organic molecules is a widely used strategy in modern drug design to fine-tune a compound's properties. researchgate.net The difluorobenzyl moiety, specifically, offers a unique combination of steric and electronic effects that can be leveraged to enhance molecular function.

Key roles of this moiety include:

Modulation of Electronic Properties : Fluorine is the most electronegative element, and its presence can significantly alter the electron distribution within a molecule. A difluorobenzyl group can influence the acidity or basicity of nearby functional groups and participate in specific non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can be crucial for target binding.

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Replacing hydrogen atoms with fluorine at metabolically vulnerable positions on the benzyl (B1604629) ring can block oxidative metabolism, thereby increasing the molecule's half-life and bioavailability. researchgate.net

Increased Binding Affinity : The strategic placement of fluorine can lead to more potent interactions with biological targets. In some cases, the bulky difluorobenzyl ether group has been shown to induce conformational changes in a protein's binding site, creating a new, enlarged pocket that accommodates the moiety and leads to a significant gain in potency. nih.gov

Lipophilicity Modification : Fluorination generally increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes and the blood-brain barrier. The 2,5-difluoro substitution pattern provides a specific lipophilic and electronic signature that can be optimized for a particular application.

The difluorobenzyl group is therefore a valuable tool for medicinal chemists seeking to optimize lead compounds into viable drug candidates. nih.gov

Rationale for Investigating the Chemical Landscape of 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol

The rationale for investigating a compound like 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol lies in the principle of molecular hybridization—a design strategy that combines distinct pharmacophoric fragments to create a new molecule with potentially synergistic or novel properties. frontiersin.orgmdpi.com This specific compound integrates the structurally rich pyrrolidinol core with the modulating effects of the difluorobenzyl group.

The investigation is driven by the hypothesis that the combination of these two moieties will yield a molecule with a unique profile:

The pyrrolidin-3-ol core provides a rigid, three-dimensional scaffold with defined stereochemistry. The hydroxyl group at the 3-position introduces a key hydrogen bond donor and acceptor, which can be critical for anchoring the molecule within a protein's active site.

The 2,5-difluorobenzyl group attached at the 3-position serves to probe a larger region of the binding pocket. Its fluorination pattern is intended to enhance metabolic stability and modulate the electronic character of the aromatic ring, potentially improving binding affinity and selectivity. researchgate.netnih.gov

By synthesizing and studying this hybrid structure, researchers can explore new structure-activity relationships (SAR) and potentially identify novel leads for drug discovery programs. The compound serves as a chemical probe to understand how these specific structural features interact with biological systems.

Overview of Current Synthetic and Computational Research Pertaining to Pyrrolidinol Derivatives

Research into pyrrolidinol derivatives, a subclass of pyrrolidines, is active and leverages both advanced synthetic methods and powerful computational tools.

Synthetic Research: The synthesis of substituted pyrrolidines and pyrrolidinols is a well-developed field of organic chemistry. Strategies can be broadly categorized into two main approaches: the functionalization of a pre-existing pyrrolidine ring or the construction of the ring from acyclic precursors. mdpi.comresearchgate.net

| Synthetic Strategy | Description | Key Features |

| Chiral Pool Synthesis | Utilizes readily available, optically pure starting materials like L-proline or 4-hydroxy-L-proline. nih.govresearchgate.net | Preserves stereochemistry; a common route for producing enantiomerically pure drugs. mdpi.com |

| 1,3-Dipolar Cycloaddition | A classic method involving the reaction of an azomethine ylide (a 1,3-dipole) with an alkene (a dipolarophile) to form the five-membered ring. nih.gov | Highly versatile for creating a wide range of substituted pyrrolidines. |

| Multicomponent Reactions (MCRs) | One-pot reactions where three or more reactants combine to form the final product, minimizing intermediate isolation steps. tandfonline.com | Efficient and atom-economical. |

| Intramolecular Cyclization | Ring formation from an acyclic precursor containing both the nitrogen and the required carbon chain, often through intramolecular amination of C-H bonds or displacement of a leaving group. organic-chemistry.orgresearchgate.net | Effective for constructing specifically substituted rings. researchgate.net |

| Reductive Amination | Reaction of a 1,4-dicarbonyl compound or its equivalent with an amine to form and subsequently reduce an intermediate, leading to the pyrrolidine ring. | A fundamental and widely applied method. |

Computational Research: Computational chemistry plays a vital role in modern drug discovery and is extensively applied to the study of pyrrolidinol derivatives. These in silico methods allow researchers to predict molecular properties and guide synthetic efforts. nih.gov

| Computational Method | Application in Pyrrolidinol Research | Purpose |

| Quantitative Structure-Activity Relationship (QSAR) | Establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. scispace.comresearchgate.net | To predict the activity of novel, unsynthesized derivatives and identify key structural features for potency. |

| Molecular Docking | Simulates the binding of a small molecule (ligand) to the active site of a target protein. nih.govresearchgate.net | To predict the binding mode and affinity of a compound, helping to elucidate its potential mechanism of action. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time, providing insight into the stability of the ligand-protein complex. researchgate.net | To assess the dynamic behavior and stability of the binding interaction. |

| ADMET Prediction | In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. | To evaluate the drug-like potential of a compound early in the discovery process. |

| Quantum Mechanics (QM) Calculations | Used to study the electronic structure, stability of conformers, and reaction mechanisms. acs.org | To understand the intrinsic properties of the molecule at an electronic level. acs.org |

Together, these synthetic and computational approaches provide a robust framework for the design, synthesis, and evaluation of novel pyrrolidinol derivatives like 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol, accelerating the discovery of new chemical entities with therapeutic potential.

Structure

3D Structure

特性

分子式 |

C11H13F2NO |

|---|---|

分子量 |

213.22 g/mol |

IUPAC名 |

3-[(2,5-difluorophenyl)methyl]pyrrolidin-3-ol |

InChI |

InChI=1S/C11H13F2NO/c12-9-1-2-10(13)8(5-9)6-11(15)3-4-14-7-11/h1-2,5,14-15H,3-4,6-7H2 |

InChIキー |

YGXXJYHRNOZZHC-UHFFFAOYSA-N |

正規SMILES |

C1CNCC1(CC2=C(C=CC(=C2)F)F)O |

製品の起源 |

United States |

Synthetic Methodologies and Strategic Approaches to 3 2,5 Difluorobenzyl Pyrrolidin 3 Ol

Retrosynthetic Analysis of 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available, or readily synthesizable precursors. This approach is instrumental in designing a viable synthetic route by identifying key bond disconnections and strategic intermediates.

Identification of Key Synthetic Precursors and Disconnections

The primary retrosynthetic disconnection for 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol involves the carbon-carbon bond at the C-3 position, which connects the pyrrolidine (B122466) ring to the benzyl (B1604629) substituent. This disconnection points to a key intermediate, a protected N-Boc-pyrrolidin-3-one, and a suitable 2,5-difluorobenzyl nucleophile. The hydroxyl group is envisioned as arising from the addition of this nucleophile to the ketone functionality.

A plausible nucleophilic species for this transformation is a 2,5-difluorobenzyl organometallic reagent, such as a Grignard reagent (2,5-difluorobenzylmagnesium bromide) or an organolithium reagent. These can be prepared from the corresponding 2,5-difluorobenzyl halide.

Further disconnection of the pyrrolidin-3-one intermediate suggests acyclic precursors that can be cyclized to form the five-membered ring. For instance, a 1,4-dihalobutane derivative with a protected amine could be a precursor, or a strategy involving the cyclization of an amino acid derivative could be employed.

Key Precursors Identified:

| Precursor Name | Structure | Role in Synthesis |

| N-Boc-pyrrolidin-3-one | Electrophilic core structure | |

| 2,5-Difluorobenzyl bromide | Precursor to the organometallic nucleophile | |

| 2,5-Difluorobenzylmagnesium bromide | Key nucleophile for C-C bond formation |

Direct Synthesis of the Pyrrolidin-3-ol Core Structure

Cyclization Reactions for Pyrrolidine Ring Formation

The construction of the pyrrolidine ring is a well-established area of heterocyclic chemistry, with numerous methods available. nih.gov One of the most powerful and versatile methods is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. osaka-u.ac.jpmdpi.com This approach allows for the creation of substituted pyrrolidines with good control over stereochemistry. nih.gov

Intramolecular cyclization is another prominent strategy. This can involve the cyclization of an amine onto an electrophilic carbon center within the same molecule, such as in the reaction of a γ-amino alcohol derivative. For example, methods have been developed for preparing optically pure (S)-3-hydroxypyrrolidine from 4-amino-(S)-2-hydroxybutyric acid through lactam formation and subsequent reduction. google.com

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient route to complex pyrrolidines. For instance, a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne can yield α-cyano pyrrolidines. nih.gov

Comparison of Selected Pyrrolidine Ring Formation Strategies

| Method | Key Reactants | General Features |

| [3+2] Cycloaddition | Azomethine ylide, Alkenes | High stereoselectivity, broad substrate scope. nih.govosaka-u.ac.jp |

| Intramolecular Amination | Unsaturated amines | Can be catalyzed by transition metals. osaka-u.ac.jp |

| Reductive Amination | Dicarbonyl compounds, Amines | Forms the ring and introduces substituents simultaneously. |

| Tandem Reactions | Primary amine-tethered alkynes | Atom-economical, one-pot synthesis. nih.gov |

Stereoselective Hydroxylation Strategies at the Pyrrolidine C-3 Position

Introducing the hydroxyl group at the C-3 position with stereocontrol is crucial, especially for applications where chirality is important. One common approach is the stereoselective reduction of a precursor like N-Boc-pyrrolidin-3-one. The choice of reducing agent can influence the stereochemical outcome, affording either the cis or trans alcohol.

Another advanced strategy involves the regio- and stereoselective hydroxylation of a pre-formed pyrrolidine ring. For example, the hydroxylation of an N-Pf-4-oxoproline enolate has been shown to be an effective method for introducing a hydroxyl group with high stereoselectivity. nih.gov This method, starting from 4-hydroxy-L-proline, allows for the synthesis of polyhydroxylated pyrrolidines. nih.gov The synthesis of pyrrolidine-containing drugs often starts from chiral precursors like proline or 4-hydroxyproline (B1632879) to ensure the desired stereochemistry. nih.govmdpi.com

Introduction of the 2,5-Difluorobenzyl Substituent

The final key step in the synthesis is the attachment of the 2,5-difluorobenzyl group to the C-3 position of the pyrrolidine ring. This is typically achieved through the formation of a carbon-carbon bond.

Strategies for Carbon-Carbon Bond Formation (e.g., C-Alkylation, Cross-Coupling)

The most direct method for introducing the 2,5-difluorobenzyl group is through the nucleophilic addition of an organometallic reagent to the carbonyl group of N-Boc-pyrrolidin-3-one. A Grignard reaction, employing 2,5-difluorobenzylmagnesium bromide, is a classic and effective choice for this transformation. illinois.edu The reaction involves the attack of the nucleophilic carbon of the Grignard reagent on the electrophilic carbonyl carbon, followed by an aqueous workup to yield the tertiary alcohol.

Alternatively, C-alkylation of an enolate derived from a suitable pyrrolidine precursor could be considered, though this would lead to a ketone that would require a subsequent reduction step, adding complexity to the synthesis.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, represent another powerful set of tools for C-C bond formation. illinois.edu However, for the specific case of forming a tertiary alcohol, the Grignard addition to a ketone is often more straightforward.

Illustrative Conditions for Grignard Addition

| Electrophile | Nucleophile | Solvent | Typical Conditions | Product |

| N-Boc-pyrrolidin-3-one | 2,5-Difluorobenzylmagnesium bromide | Anhydrous THF or Diethyl Ether | 0 °C to room temperature, followed by NH4Cl quench | N-Boc-3-(2,5-difluorobenzyl)pyrrolidin-3-ol |

Following the successful formation of the carbon skeleton, the N-Boc protecting group can be removed under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent, to yield the final product, 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol.

Enantioselective Synthesis of 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol

The creation of the chiral tertiary alcohol center in 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol is a significant synthetic challenge. Methodologies to achieve this enantioselectively can be broadly categorized into asymmetric catalytic approaches, methods employing chiral auxiliaries or drawing from the chiral pool, and techniques for resolving racemic mixtures.

Asymmetric Catalytic Approaches (e.g., Asymmetric Hydrogenation, Asymmetric Cycloaddition)

Asymmetric catalysis offers an efficient route to chiral pyrrolidines by employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. While specific examples for the direct asymmetric synthesis of 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol are not extensively documented in publicly available literature, analogous transformations provide insight into potential strategies.

Asymmetric Hydrogenation: The enantioselective hydrogenation of a suitable prochiral precursor, such as a pyrroline (B1223166) derivative, is a powerful tool. This would involve the reduction of a double bond within the pyrroline ring, with the stereochemistry being directed by a chiral catalyst, often a transition metal complex with a chiral ligand. For instance, Ru-catalyzed hydrogenation of pyrrolidine has been reported, although with modest yields in some cases. rsc.org The development of highly efficient and selective catalysts for the specific substrate leading to 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol would be a key area of research.

Asymmetric Cycloaddition: 1,3-Dipolar cycloaddition reactions between azomethine ylides and dipolarophiles are a classic and effective method for constructing the pyrrolidine ring. spirochem.com The use of a chiral catalyst, such as a copper-diamine complex, can induce high enantioselectivity in the formation of substituted pyrrolidines. nih.gov This approach could potentially be adapted to generate a precursor to 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol with the desired stereochemistry. For example, a three-component coupling reaction involving a picolinaldehyde, an amino acid, and an activated olefin, catalyzed by a chiral diamine-copper triflate complex, has been shown to produce highly substituted, enantioenriched pyrrolidines. nih.gov

Chiral Auxiliary and Chiral Pool Methods

Chiral Auxiliary Methods: This strategy involves the temporary incorporation of a chiral molecule (the auxiliary) to direct the stereochemical outcome of a reaction. acs.org The auxiliary is later removed, having imparted its chirality to the target molecule. Common chiral auxiliaries include derivatives of ephedrine, oxazolidinones, and camphor. acs.orgwhiterose.ac.ukgoogle.com For the synthesis of 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselective addition of the 2,5-difluorobenzyl group or the formation of the pyrrolidine ring itself.

Chiral Pool Synthesis: The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes. mdpi.com These can serve as starting materials for the synthesis of more complex chiral molecules. For instance, (R)- and (S)-aspartic acid have been utilized for the synthesis of 3-pyrrolidinylisoxazoles. nih.gov Similarly, proline and 4-hydroxyproline are common starting points for the synthesis of various pyrrolidine-containing drugs. mdpi.com A plausible route to 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol could commence from a chiral precursor like L- or D-tartaric acid, which has been used to synthesize novel pyrrolidine-based organocatalysts. mdpi.comnih.gov

Resolution Techniques for Racemic Mixtures and Recycle Processes

When an enantioselective synthesis is not feasible or efficient, the resolution of a racemic mixture is a common alternative. This involves separating the two enantiomers of 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol.

Diastereomeric Salt Formation: This is a classical and widely used method for resolving racemic amines. The racemic base is reacted with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. google.com These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Commonly used chiral resolving agents include tartaric acid and its derivatives (like dibenzoyl-L-tartaric acid), and mandelic acid. google.combhu.ac.in After separation, the desired enantiomer of the amine can be liberated by treatment with a base.

Optimization of Synthetic Routes for Scalability and Efficiency

Moving from a laboratory-scale synthesis to industrial production requires rigorous optimization of the chosen synthetic route. The primary goals are to maximize yield, ensure high purity, and maintain cost-effectiveness and safety.

Reaction Condition Screening and Yield Enhancement

The systematic screening of reaction conditions is crucial for maximizing the yield of 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol. This involves evaluating various parameters, as exemplified in the table below.

| Parameter | Variables to Screen | Goal |

|---|---|---|

| Solvent | Polar (e.g., Methanol, Ethanol), Apolar (e.g., Toluene, Hexane), Ethereal (e.g., THF, Dioxane) | Improve solubility of reactants, influence reaction rate and selectivity. |

| Temperature | -78°C to reflux | Control reaction kinetics and minimize side reactions. |

| Catalyst | Different metals (e.g., Pd, Ru, Rh), various chiral ligands | Enhance enantioselectivity and reaction rate. |

| Base/Acid | Organic (e.g., Triethylamine), Inorganic (e.g., K2CO3) | Optimize reaction pH and facilitate specific reaction steps. |

| Concentration | Varying molarity of reactants | Maximize throughput and minimize solvent usage. |

For instance, in the synthesis of related pyrrolidine-based organocatalysts, the choice of solvent and temperature was found to significantly impact both the yield and the enantioselectivity of Michael addition reactions. beilstein-journals.org The addition of additives can also play a critical role; for example, a Brønsted acid additive can accelerate enamine formation in secondary amine-catalyzed reactions, leading to improved reactivity and stereoselectivity. beilstein-journals.org

Purity Profile Analysis and Control

Ensuring the purity of the final 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol product is paramount, particularly for pharmaceutical applications. Impurity profiling involves the identification and quantification of all potential impurities, which can originate from starting materials, intermediates, by-products, or degradation products. acs.orgresearchgate.net

A comprehensive purity profile is established using a combination of analytical techniques, as detailed in the following table.

| Analytical Technique | Purpose |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantify the main compound and separate impurities. Chiral HPLC is used to determine enantiomeric purity. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identify the molecular weights of impurities, aiding in their structural elucidation. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provide detailed structural information about the main compound and any significant impurities. |

| Gas Chromatography (GC) | Detect and quantify volatile impurities, such as residual solvents. |

Control over the purity profile is achieved by optimizing the reaction conditions to minimize the formation of by-products. Additionally, robust purification methods, such as crystallization or chromatography, are developed and validated to effectively remove any impurities that are formed. For chiral compounds, controlling stereochemistry-related impurities, such as the unwanted enantiomer, is of utmost importance. nih.gov

Green Chemistry Principles in the Synthesis of 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol

The application of green chemistry principles to the synthesis of pharmaceutical intermediates like 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol is a critical aspect of modern process development, aiming to reduce environmental impact and enhance safety and efficiency. jddhs.com These principles provide a framework for designing more sustainable synthetic routes. edu.krd While specific green synthesis protocols for this exact molecule are not extensively detailed in publicly available literature, the core tenets of green chemistry can be applied hypothetically to its production.

The twelve principles of green chemistry, established by Paul Anastas and John Warner, serve as a guiding framework for this approach. edu.krd Key strategies include the use of catalysis, safer solvents, designing for energy efficiency, and maximizing atom economy. edu.krdijnrd.org

Key Green Chemistry Strategies:

Catalysis over Stoichiometric Reagents: One of the most impactful principles is the use of catalytic reagents in place of stoichiometric ones. Catalytic processes lower the activation energy, often allow for milder reaction conditions, and generate significantly less waste because the catalyst is used in small amounts and can be recycled. jddhs.comedu.krd For the synthesis of pyrrolidine derivatives, this could involve employing metal-catalyzed cross-coupling reactions or asymmetric hydrogenations that are highly efficient and selective.

Selection of Greener Solvents: Solvents constitute a large portion of the mass and environmental impact of a typical chemical process. skpharmteco.com Traditional syntheses often rely on hazardous organic solvents. Green chemistry promotes the use of safer alternatives such as water, supercritical fluids, or bio-based solvents. jptcp.com The ideal approach is to minimize solvent use altogether or select options that are less toxic, biodegradable, and have a lower life cycle impact. skpharmteco.com

Energy Efficiency: Synthetic methods should be designed to minimize energy consumption. This can be achieved by conducting reactions at ambient temperature and pressure whenever possible. ijnrd.org Innovative techniques like microwave-assisted synthesis or flow chemistry can also significantly reduce reaction times and energy requirements compared to conventional heating methods. jddhs.comjptcp.com

Atom Economy and Waste Prevention: A primary goal is to design syntheses where the maximum amount of the starting materials is incorporated into the final product, thus minimizing waste. ijnrd.org This involves choosing reaction types that are inherently more efficient, such as addition or cycloaddition reactions. Reducing the use of protecting groups and other temporary derivatization steps is also crucial as these add steps and generate waste. jddhs.com

The table below outlines how specific green chemistry principles could be applied to a hypothetical synthesis of 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol.

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

|---|---|---|

| Catalysis | Utilizing transition metal catalysts for key bond-forming steps or employing biocatalysts (enzymes) for stereoselective transformations. | Higher efficiency, reduced waste, milder reaction conditions, potential for recyclability. edu.krd |

| Safer Solvents | Replacing chlorinated solvents or dipolar aprotic solvents (e.g., DMF) with water, ethanol, 2-MeTHF, or ionic liquids. | Reduced toxicity to operators, lower environmental pollution, and easier waste treatment. skpharmteco.comjptcp.com |

| Energy Efficiency | Employing microwave-assisted reactions or flow chemistry to shorten reaction times and lower overall energy input. | Reduced carbon footprint and lower operational costs. jddhs.com |

| Atom Economy | Designing the synthetic route to favor addition and condensation reactions over substitution or elimination reactions that generate byproducts. | Maximized resource efficiency and minimal waste generation. ijnrd.org |

The following table provides a comparison of traditional solvents often used in pharmaceutical synthesis with their greener alternatives.

| Traditional Solvent | Primary Hazard | Greener Alternative | Rationale for Alternative |

|---|---|---|---|

| Dichloromethane (DCM) | Suspected carcinogen, volatile organic compound (VOC). | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable sources, higher boiling point, lower toxicity. |

| Dimethylformamide (DMF) | Reproductive toxicity, high boiling point makes removal difficult. | Cyrene or N-Butylpyrrolidinone | Bio-based, lower toxicity profile, biodegradable. skpharmteco.com |

| Benzene (B151609) | Carcinogenic, flammable. | Toluene or Water | Toluene is less toxic than benzene; water is the most benign solvent. jptcp.com |

By integrating these principles from the initial design phase of the synthetic route, the production of 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol can be made substantially more sustainable, safer, and economically competitive.

Advanced Structural Elucidation and Spectroscopic Analysis of 3 2,5 Difluorobenzyl Pyrrolidin 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-resolution NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. For 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol, a suite of NMR experiments is essential to assign the proton (¹H) and carbon (¹³C) signals unequivocally and to probe the molecule's conformational dynamics and stereochemistry.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide initial information about the chemical environment of the atoms within the molecule. The ¹H NMR spectrum would reveal the number of different types of protons and their respective electronic environments, while the ¹³C NMR spectrum would provide similar information for the carbon atoms.

To assemble the molecular structure and assign these signals accurately, a series of two-dimensional (2D) NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other within the molecule's framework. This is crucial for tracing the connectivity of the pyrrolidine (B122466) ring and the benzyl (B1604629) group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over two to three bonds). HMBC is instrumental in connecting the different fragments of the molecule, such as linking the benzyl group to the pyrrolidine ring at the C3 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are directly bonded. This is particularly valuable for determining the three-dimensional conformation and stereochemistry of the molecule in solution.

A hypothetical data table for the ¹H and ¹³C NMR chemical shifts of 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol is presented below. Please note that these are representative values and would need to be confirmed by experimental data.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrrolidine-H2 | 3.0 - 3.2 | 45 - 50 |

| Pyrrolidine-H4 | 1.8 - 2.0 | 25 - 30 |

| Pyrrolidine-H5 | 2.9 - 3.1 | 45 - 50 |

| Benzyl-CH₂ | 2.8 - 3.0 | 40 - 45 |

| Aromatic-H | 6.9 - 7.2 | 110 - 160 |

| Pyrrolidine-C3 | - | 70 - 75 |

| Aromatic-C | - | 110 - 160 |

Note: The chemical shifts are hypothetical and presented as ranges. Actual values would be determined experimentally.

The pyrrolidine ring in 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol is not planar and can exist in various conformations. Variable temperature (VT) NMR studies are a powerful tool to investigate the dynamic processes associated with the interconversion of these conformers. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the interconversion between conformers may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature increases, the rate of interconversion increases, leading to broadening of the signals and eventually coalescence into a single averaged signal. Analysis of these changes allows for the determination of the energy barriers to conformational inversion.

Since 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol possesses a chiral center at the C3 position, it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a crucial technique for determining the enantiomeric purity of a sample. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). These agents interact with the enantiomers to form diastereomeric complexes or derivatives, which are distinguishable by NMR spectroscopy. The integration of the signals corresponding to each diastereomer allows for the quantification of the enantiomeric excess (ee).

X-ray Crystallographic Analysis of 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol and its Derivatives

X-ray crystallography provides precise information about the arrangement of atoms in the solid state, offering a definitive picture of the molecule's three-dimensional structure.

A single-crystal X-ray diffraction analysis of 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol would reveal the exact bond lengths, bond angles, and torsion angles of the molecule in the crystalline state. This would confirm the connectivity established by NMR and provide a detailed view of the solid-state conformation of the pyrrolidine ring and the orientation of the difluorobenzyl substituent. Furthermore, the analysis would elucidate how the individual molecules pack together to form the crystal lattice.

Below is a hypothetical table of crystallographic data for 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 14.789 |

| β (°) | 98.76 |

| Volume (ų) | 1254.3 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.456 |

Note: The crystallographic data are hypothetical and would be determined from a single-crystal X-ray diffraction experiment.

The way molecules are arranged in a crystal is governed by a network of intermolecular interactions. X-ray crystallography is an excellent method for identifying and characterizing these interactions. In the case of 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol, several types of interactions are expected:

Hydrogen Bonding: The hydroxyl (-OH) group and the secondary amine (-NH-) in the pyrrolidine ring are capable of acting as hydrogen bond donors and acceptors. These hydrogen bonds are likely to play a significant role in the crystal packing, forming chains or more complex networks of molecules.

Halogen Bonding: The fluorine atoms on the benzyl group can participate in halogen bonding, where the fluorine atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site on an adjacent molecule. The analysis of the crystal structure would reveal the geometry and strength of any such interactions.

The detailed study of these intermolecular forces is crucial for understanding the physical properties of the compound, such as its melting point and solubility.

Polymorphism Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical attribute in the fields of pharmaceutical science and materials chemistry. Each polymorph of a compound possesses a distinct crystal lattice arrangement and/or conformational structure, which can lead to significant differences in physicochemical properties such as melting point, solubility, stability, and bioavailability. For a molecule like 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol, which contains functional groups capable of hydrogen bonding (a hydroxyl group and a secondary amine) and aromatic interactions, the potential for polymorphism is considerable.

While specific experimental studies on the polymorphic forms of 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol are not extensively documented in publicly available literature, a prospective analysis based on its structure suggests a high likelihood of forming multiple polymorphs. The hydrogen bond donor capabilities of the -OH and -NH groups, combined with the hydrogen bond acceptor capacity of the oxygen, nitrogen, and fluorine atoms, can give rise to a variety of stable, low-energy packing arrangements in the solid state.

The investigation of polymorphism typically employs a range of analytical techniques:

Powder X-ray Diffraction (PXRD): This is the primary tool for identifying and distinguishing between different polymorphic forms, as each crystalline structure produces a unique diffraction pattern.

Single-Crystal X-ray Diffraction (SCXRD): This technique provides definitive three-dimensional structural information of a single crystal, revealing molecular conformation, configuration, and the intricate network of intermolecular interactions that define a specific polymorph. mdpi.com

Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) can detect phase transitions, melting points, and heats of fusion, which are often unique for each polymorph. Thermogravimetric Analysis (TGA) provides information on thermal stability and decomposition.

Vibrational Spectroscopy (FTIR/Raman): As intermolecular interactions (especially hydrogen bonds) differ between polymorphs, subtle but measurable shifts in the vibrational frequencies of the involved functional groups can be observed in their IR and Raman spectra.

For 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol, different polymorphs could arise from variations in the hydrogen-bonding network (e.g., chain vs. dimer motifs) or different packing orientations of the difluorobenzyl group. spast.org The characterization of these forms would be crucial for ensuring the consistency and performance of the material in any potential application.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Hydrogen Bonding Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is an indispensable tool for the structural characterization of molecules by probing their vibrational modes. For 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol, these techniques provide a detailed fingerprint, confirming the presence of key functional groups and offering insights into intermolecular interactions, particularly hydrogen bonding.

The spectrum of this compound is characterized by vibrations originating from the pyrrolidine ring, the tertiary alcohol, and the 2,5-difluorobenzyl substituent.

O-H and N-H Stretching: A prominent and broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the O-H stretching vibration of the tertiary alcohol group. The broadening of this peak is a direct consequence of intermolecular hydrogen bonding. The N-H stretching vibration of the secondary amine in the pyrrolidine ring is also expected in this region, often appearing as a sharper, less intense peak superimposed on the O-H band.

C-H Stretching: Aromatic C-H stretching vibrations from the difluorobenzene ring typically appear as a series of sharp bands between 3000-3100 cm⁻¹. rasayanjournal.co.in Aliphatic C-H stretches from the pyrrolidine and methylene (B1212753) (-CH₂-) groups are observed in the 2850-3000 cm⁻¹ region. theaic.org

Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene (B151609) ring give rise to characteristic bands in the 1400-1620 cm⁻¹ region. spectroscopyonline.com The substitution pattern (2,5-difluoro) influences the exact position and intensity of these peaks.

C-O and C-N Stretching: The C-O stretching vibration of the tertiary alcohol is expected to produce a strong band in the IR spectrum, typically around 1050-1150 cm⁻¹. The C-N stretching of the pyrrolidine ring usually appears in the 1100-1250 cm⁻¹ region.

C-F Stretching: The strong electronegativity of fluorine results in intense C-F stretching absorption bands, typically found in the 1100-1300 cm⁻¹ range.

Hydrogen bonding significantly influences the vibrational spectrum. The O-H···N or O-H···O interactions cause a downward shift (red shift) and broadening of the O-H stretching band, with the magnitude of the shift correlating to the strength of the hydrogen bond. Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations, often resulting in strong signals for the aromatic ring and C-C backbone vibrations. researchgate.net

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| 3200-3600 | ν(O-H) Stretch | Tertiary Alcohol | Strong, Broad | Weak |

| 3250-3400 | ν(N-H) Stretch | Secondary Amine | Medium | Weak |

| 3000-3100 | ν(C-H) Stretch | Aromatic Ring | Medium-Weak | Strong |

| 2850-3000 | ν(C-H) Stretch | Aliphatic (CH₂) | Medium-Strong | Medium |

| 1450-1610 | ν(C=C) Stretch | Aromatic Ring | Medium-Strong | Strong |

| 1100-1300 | ν(C-F) Stretch | Aryl Fluoride | Very Strong | Weak |

| 1050-1150 | ν(C-O) Stretch | Tertiary Alcohol | Strong | Weak |

Circular Dichroism (CD) Spectroscopy for Chiral 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol Isomers

3-(2,5-Difluorobenzyl)pyrrolidin-3-ol possesses a stereogenic center at the C3 position of the pyrrolidine ring, making it a chiral molecule that can exist as a pair of enantiomers, (R)- and (S)-. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is a powerful technique for studying such chiral molecules. arxiv.org The enantiomers of this compound are expected to produce CD spectra that are mirror images of each other, exhibiting Cotton effects of equal magnitude but opposite sign.

The primary chromophore in the molecule is the 2,5-difluorobenzyl group. The electronic transitions within this aromatic ring, specifically the π → π* transitions, are the main contributors to the CD spectrum in the UV region (typically 200-300 nm). The benzene ¹Lₐ and ¹Lₑ transitions, which are symmetry-forbidden in unsubstituted benzene, become allowed due to the substitution and the chiral environment, giving rise to distinct Cotton effects. acs.org The sign and intensity of these Cotton effects are highly sensitive to the spatial arrangement of the chromophore relative to the chiral center. acs.orgacs.org

The absolute configuration of the chiral center can be determined by comparing the experimental CD spectrum with a theoretically calculated spectrum. nih.gov This is commonly achieved using Time-Dependent Density Functional Theory (TD-DFT) calculations. unipi.itresearchgate.netmdpi.com The process involves:

Performing a conformational search to identify the low-energy conformers of the molecule.

Optimizing the geometry of these conformers using DFT.

Calculating the CD spectrum for each conformer using TD-DFT.

Generating a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

Matching the resulting theoretical spectrum for the (R) or (S) configuration with the experimental spectrum.

A positive or negative Cotton effect for a specific electronic transition can thus be correlated to a specific absolute configuration. For benzylcarbinol-type structures, empirical rules like the Benzene Sector Rule can also provide a preliminary prediction of the relationship between stereochemistry and the sign of the ¹Lₑ Cotton effect. acs.org

| Isomer | Approx. Wavelength (nm) | Electronic Transition | Sign of Cotton Effect (Hypothetical) |

|---|---|---|---|

| (R)-Isomer | ~265 | ¹Lₑ (π → π) | Positive (+) |

| ~215 | ¹Lₐ (π → π) | Negative (-) | |

| (S)-Isomer | ~265 | ¹Lₑ (π → π) | Negative (-) |

| ~215 | ¹Lₐ (π → π) | Positive (+) |

Note: The signs are hypothetical and serve for illustrative purposes only. Actual signs would need to be confirmed by experimental measurement and theoretical calculation.

Mass Spectrometry for Isotopic Labeling and Reaction Mechanistic Studies

Mass spectrometry (MS) is a fundamental analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and the elucidation of molecular structure through fragmentation analysis. For 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol (Molecular Weight: 227.25 g/mol ), MS is crucial for both structural confirmation and for probing reaction mechanisms through isotopic labeling studies. wikipedia.orgias.ac.in

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would first form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. Subsequent fragmentation would likely follow predictable pathways based on the functional groups present:

Alpha-Cleavage: The C-C bond adjacent to the nitrogen atom in the pyrrolidine ring is susceptible to cleavage, a characteristic fragmentation for amines. libretexts.org This would lead to the opening of the ring and the formation of stable, nitrogen-containing cations.

Benzylic Cleavage: The bond between the pyrrolidine ring and the benzyl group can cleave to form a stable difluorobenzyl cation (C₇H₅F₂⁺, m/z = 127) or a corresponding radical. This is often a dominant fragmentation pathway for benzyl compounds. stackexchange.com

Dehydration: Alcohols frequently undergo the loss of a water molecule (18 amu) from the molecular ion, especially tertiary alcohols, leading to a significant [M-H₂O]⁺ peak. libretexts.orgyoutube.com

| m/z Value | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 227 | [C₁₁H₁₄F₂NO]⁺ | Molecular Ion [M]⁺ |

| 209 | [C₁₁H₁₂F₂N]⁺ | Loss of H₂O |

| 127 | [C₇H₅F₂]⁺ | Benzylic Cleavage |

| 100 | [C₅H₁₀NO]⁺ | Loss of difluorobenzyl radical |

Isotopic labeling is a powerful method used in conjunction with MS to trace the path of atoms through a chemical reaction. acs.org For instance, to elucidate the synthetic pathway of 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol, one could employ labeled precursors. If the synthesis involves the reduction of a ketone precursor, using a deuterium-labeled reducing agent like sodium borodeuteride (NaBD₄) would introduce a deuterium (B1214612) atom. The location of this deuterium in the final product and its fragments could confirm or disprove a proposed mechanism.

Similarly, conducting a reaction in a solvent labeled with a heavy isotope, such as H₂¹⁸O, can determine the origin of the oxygen atom in the hydroxyl group. If the hydroxyl oxygen comes from the solvent, the molecular ion peak will shift by 2 amu (from m/z 227 to 229). By observing which fragments retain the ¹⁸O label, the fragmentation pathway itself can be further validated. This combination of isotopic labeling and MS fragmentation analysis provides unambiguous evidence for reaction mechanisms that is often unattainable by other means. nih.gov

Computational and Theoretical Chemistry of 3 2,5 Difluorobenzyl Pyrrolidin 3 Ol

Quantum Chemical Calculations (DFT) on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties, including geometry, vibrational frequencies, and electronic distribution, which are crucial for understanding the reactivity and stability of 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol.

Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

For 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol, the HOMO is expected to be localized primarily on the electron-rich pyrrolidine (B122466) ring and the hydroxyl group, while the LUMO is likely distributed over the difluorobenzyl moiety due to the electron-withdrawing nature of the fluorine atoms. This separation of frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A lower chemical hardness, for instance, indicates a softer, more reactive molecule. In nitrogen-based drugs, a HOMO-LUMO energy gap typically falls within the range of 3.5-4.5 eV, suggesting a balance of stability and reactivity. emerginginvestigators.org

| Parameter | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -6.25 |

| LUMO Energy | ELUMO | -1.80 |

| HOMO-LUMO Gap | ΔE | 4.45 |

| Ionization Potential | I | 6.25 |

| Electron Affinity | A | 1.80 |

| Electronegativity | χ | 4.025 |

| Chemical Hardness | η | 2.225 |

| Global Electrophilicity Index | ω | 3.64 |

Electrostatic Potential Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates regions of positive, negative, and neutral electrostatic potential on the electron density surface.

In the case of 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol, the MEP surface would likely show negative potential (red and yellow regions) around the electronegative fluorine atoms on the benzyl (B1604629) ring and the oxygen atom of the hydroxyl group, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the hydroxyl proton and the protons on the pyrrolidine ring's nitrogen atom (if protonated), highlighting these as potential sites for nucleophilic interaction. This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital in biological systems.

Conformational Energy Landscapes and Isomer Stability

The biological activity of a molecule is often intrinsically linked to its three-dimensional conformation. Conformational analysis of 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol would involve exploring its potential energy surface to identify stable conformers and the energy barriers between them. The pyrrolidine ring can adopt various puckered conformations, such as envelope and twist forms, and the orientation of the bulky difluorobenzyl group relative to the ring will significantly influence the conformational preferences.

DFT calculations can be employed to determine the relative energies of different conformers. The presence of the difluorobenzyl group and the hydroxyl group will lead to a complex conformational landscape with several low-energy minima. The stability of these conformers will be governed by a delicate balance of steric hindrance, intramolecular hydrogen bonding (between the hydroxyl group and the nitrogen atom of the pyrrolidine), and dipole-dipole interactions involving the C-F bonds. Understanding the populations of these conformers at physiological temperatures is essential for predicting how the molecule might interact with a biological target.

| Conformer | Description | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| 1 | Axial benzyl, equatorial hydroxyl | 0.00 | 45.2 |

| 2 | Equatorial benzyl, axial hydroxyl | 0.55 | 25.1 |

| 3 | Equatorial benzyl, equatorial hydroxyl | 1.20 | 12.8 |

| 4 | Twist conformation, intramolecular H-bond | 1.85 | 7.9 |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes and interactions with the surrounding environment, such as a solvent.

For 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol, MD simulations in an aqueous environment would be crucial for understanding its behavior in a biological context. These simulations can reveal how the molecule's conformation changes over time, the stability of intramolecular hydrogen bonds, and the organization of water molecules around the solute. Solvent effects can significantly influence the conformational equilibrium, and MD simulations provide a more realistic picture than gas-phase or implicit solvent models used in some quantum calculations. Furthermore, MD can be used to study the flexibility of the molecule, which is important for its ability to bind to a protein target.

Ligand-Protein Docking Studies for Potential Target Interactions (In Silico Prediction)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to predict how a small molecule ligand, such as 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol, might interact with a protein target. Pyrrolidine derivatives have shown activity against various targets, including neuraminidase and dipeptidyl peptidase-IV (DPP-IV). nih.govingentaconnect.com

Prediction of Binding Poses and Interaction Modes

In a docking study, the 3D structure of the target protein is used as a receptor, and the ligand is placed into the binding site in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding.

For 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol, a hypothetical docking study against a target like DPP-IV would likely show the pyrrolidine ring mimicking the natural proline substrate. ingentaconnect.com The difluorobenzyl group would likely occupy a hydrophobic pocket within the active site, with the fluorine atoms potentially forming favorable interactions with the protein backbone or side chains. The hydroxyl group and the nitrogen atom of the pyrrolidine ring are prime candidates for forming hydrogen bonds with key amino acid residues in the active site, such as glutamic acid or tyrosine residues. These interactions are critical for stabilizing the ligand-protein complex and are a key determinant of binding affinity and, ultimately, biological activity.

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | Glu205, Tyr662, Arg125, Phe357 |

| Hydrogen Bonds | -OH with Glu205; -NH with Tyr662 |

| Hydrophobic Interactions | Difluorobenzyl ring with Phe357 |

| Halogen Bonds | Fluorine with backbone carbonyl |

Estimation of Binding Affinities and Scoring Functions

The biological activity of a molecule is often contingent on its ability to bind to a specific protein target. Estimating the binding affinity, typically represented as the binding free energy (ΔG_bind), is a cornerstone of computational drug discovery. Various computational techniques, ranging from rapid but approximate methods to more rigorous but computationally expensive approaches, are employed for this purpose.

Molecular docking is a primary tool used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The strength of this interaction is then evaluated using a scoring function . Scoring functions are mathematical models that approximate the binding free energy. They can be broadly categorized into three types:

Force-Field-Based Scoring Functions: These functions calculate the binding energy by summing up the van der Waals and electrostatic interactions between the ligand and the protein.

Empirical Scoring Functions: These are derived from experimental data and use a set of weighted energy terms to predict binding affinity. These terms often include hydrogen bonds, ionic interactions, hydrophobic effects, and penalties for steric clashes.

Knowledge-Based Scoring Functions: These functions are based on statistical potentials derived from the analysis of known protein-ligand complexes. They evaluate the frequency of atomic interactions in a given complex relative to a reference state.

For a hypothetical interaction of 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol with a target protein, a molecular docking simulation would be performed. The resulting poses would be ranked based on a chosen scoring function. The table below illustrates hypothetical docking scores for 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol and its analogs against a generic protein kinase, showcasing how scoring functions are used to rank potential inhibitors.

Table 1: Hypothetical Docking Scores and Estimated Binding Affinities of 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol Derivatives

| Compound | Docking Score (kcal/mol) | Estimated Binding Affinity (ΔG_bind, kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol | -8.5 | -9.2 | ASP145, LYS88, PHE144 |

| 3-(2-Fluorobenzyl)pyrrolidin-3-ol | -8.1 | -8.8 | ASP145, LYS88 |

| 3-(5-Chlorobenzyl)pyrrolidin-3-ol | -7.9 | -8.5 | ASP145, PHE144 |

| 3-Benzylpyrrolidin-3-ol | -7.5 | -8.1 | PHE144 |

More advanced methods for estimating binding affinities include Molecular Dynamics (MD) simulations coupled with techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These methods provide a more accurate estimation of the binding free energy by considering the dynamic nature of the protein-ligand complex and the effects of solvation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol Derivatives (Theoretical Activity Prediction)

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

The first step in QSAR modeling is to numerically represent the chemical structures using molecular descriptors . These descriptors quantify various aspects of a molecule's physicochemical properties. For derivatives of 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol, a range of descriptors would be calculated, including:

1D Descriptors: Molecular weight, atom counts, bond counts.

2D Descriptors:

Topological Descriptors: Connectivity indices (e.g., Randić index), shape indices (e.g., Kappa shape indices), and electrotopological state (E-state) indices that describe the electronic and topological characteristics of atoms.

Structural Keys: Presence or absence of specific chemical fragments.

3D Descriptors:

Geometric Descriptors: Molecular surface area, molecular volume, and solvent-accessible surface area.

Quantum Chemical Descriptors: Dipole moment, HOMO/LUMO energies, and partial atomic charges, which describe the electronic properties of the molecule.

The selection of relevant descriptors is a critical step to build a robust QSAR model. Techniques like correlation analysis and principal component analysis (PCA) are often used to reduce the dimensionality of the descriptor space and select a set of non-redundant and informative descriptors.

Table 2: Examples of Molecular Descriptors Calculated for a Hypothetical Set of 3-(Substituted-benzyl)pyrrolidin-3-ol Derivatives

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Number of Rotatable Bonds (nRotB) | The number of bonds that allow free rotation around them. | |

| Topological | Zagreb Index | A measure of the branching of the molecular skeleton. |

| Balaban J Index | A distance-based topological index. | |

| Electronic | Dipole Moment | A measure of the separation of positive and negative charges in a molecule. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. | |

| Quantum Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. |

Once a set of descriptors is selected, a mathematical model is developed to correlate these descriptors with the biological activity (e.g., IC50 or Ki values). Common methods for model development include:

Multiple Linear Regression (MLR): A statistical technique that uses several explanatory variables to predict the outcome of a response variable.

Partial Least Squares (PLS): A method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Machine Learning Methods: Techniques such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) are increasingly used to build more complex and predictive QSAR models.

The developed QSAR model must be rigorously validated to ensure its robustness and predictive power. Validation is typically performed using both internal and external validation techniques.

Internal Validation: This involves assessing the model's performance on the training set of data. A common method is leave-one-out (LOO) cross-validation , where one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds. The cross-validated correlation coefficient (q²) is a key metric for internal validation.

External Validation: This involves using the developed model to predict the activity of an external test set of compounds that were not used in the model development. The predictive ability of the model is assessed by the correlation coefficient between the predicted and experimental activities of the test set compounds (R²_pred).

A statistically robust and predictive QSAR model can then be used to screen virtual libraries of 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol derivatives and prioritize compounds with high predicted activity for synthesis and experimental testing.

Table 3: Statistical Parameters for a Hypothetical QSAR Model for Pyrrolidine Derivatives

| Parameter | Value | Interpretation |

|---|---|---|

| R² (Coefficient of Determination) | 0.85 | 85% of the variance in the biological activity is explained by the model. |

| q² (Cross-validated R²) | 0.75 | Good internal predictive ability. |

| R²_pred (External Validation R²) | 0.80 | Good predictive power for external compounds. |

| RMSE (Root Mean Square Error) | 0.25 | Low error in the prediction of activity. |

Investigation of Molecular Interactions and Mechanisms of Action of 3 2,5 Difluorobenzyl Pyrrolidin 3 Ol in Vitro and in Silico Focus

Biochemical Characterization of 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol Binding to Macromolecular Targets (e.g., Enzymes, Receptors, Transporters)

Detailed biochemical studies are essential to characterize the interaction of 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol with its biological targets. Such investigations typically involve determining its binding affinity and its functional effect on target proteins.

While specific binding constants for 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol are not extensively reported in the public domain, the binding affinities of related pyrrolidine (B122466) derivatives have been documented for various targets. For instance, certain N-acetylpyrrolidine derivatives have been evaluated for their inhibitory potential against enzymes like α-glucosidase and α-amylase, with IC50 values in the millimolar range. nih.gov The binding affinity of any given pyrrolidine derivative is highly dependent on the nature and substitution pattern of the groups attached to the pyrrolidine ring, which in turn dictates the interactions with the specific macromolecular target.

A representative data table illustrating the inhibitory concentrations of various pyrrolidine derivatives against different enzymes is presented below to highlight the range of activities observed within this class of compounds.

| Compound Class | Target Enzyme | IC50 (µM) |

| N-acetylpyrrolidine derivatives | α-glucosidase | 520 - 1640 |

| N-acetylpyrrolidine derivatives | α-amylase | 2720 - 3210 |

| Spirooxindole pyrrolidine derivatives | Acetylcholinesterase (AChE) | Inhibition % reported |

| Pyrrolidine sulfonamide derivatives | Dipeptidyl peptidase-IV (DPP-IV) | 11.32 |

This table is for illustrative purposes and the values are from studies on various pyrrolidine derivatives, not specifically 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol. nih.govnih.gov

The functional consequence of 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol binding to a target would be either inhibition or activation of its biological activity, which can be quantified in cell-free enzymatic assays. For example, studies on fluorinated pyrrolidines incorporating tertiary benzenesulfonamide (B165840) moieties have shown selective inhibition of human carbonic anhydrase II (hCA II). tandfonline.com The kinetic mechanism of inhibition, whether competitive, non-competitive, or mixed-type, provides further insight into the binding mode. For some N-acetylpyrrolidine derivatives, a mixed-type inhibition has been observed against α-glucosidase and α-amylase. nih.gov

Elucidation of Molecular Mechanisms Through Which 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol Interacts (e.g., Allosteric vs. Orthosteric Binding)

The mechanism of interaction, whether orthosteric (at the primary active site) or allosteric (at a secondary site), is a critical aspect of a compound's pharmacology. The determination of this mechanism often involves kinetic studies and structural biology techniques. For many enzyme inhibitors, the binding mode can be inferred from kinetic data. A competitive inhibition pattern often suggests orthosteric binding, where the inhibitor competes with the natural substrate for the active site. In contrast, non-competitive or mixed-type inhibition may indicate allosteric binding, where the inhibitor binds to a site distinct from the active site, inducing a conformational change that affects substrate binding or catalysis. Without specific experimental data for 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol, its precise mechanism of interaction remains to be elucidated.

Structure-Activity Relationships (SAR) of 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity and are crucial for the optimization of lead compounds in drug discovery. nih.gov

The biological activity of pyrrolidine derivatives is highly sensitive to the nature and position of substituents on both the pyrrolidine ring and its appended groups. nih.gov For N-benzyl pyrrolidine derivatives, modifications to the benzyl (B1604629) group can significantly impact potency and selectivity. The presence of electron-withdrawing groups, such as fluorine atoms, on the phenyl ring can influence the electronic properties of the molecule, potentially affecting interactions with the target protein. The 2,5-difluoro substitution pattern in 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol is expected to alter the molecule's lipophilicity and electrostatic potential compared to an unsubstituted benzyl group, which could lead to enhanced or altered biological activity. SAR studies on other pyrrolidine series have shown that even minor changes in substitution can lead to significant differences in inhibitory potency. researchgate.net

The pyrrolidine ring contains stereocenters, and the stereochemistry of these centers can have a profound impact on biological activity. nih.gov The hydroxyl group at the 3-position of the pyrrolidine ring in 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol can exist in either an (R) or (S) configuration. This stereochemistry is critical for the precise three-dimensional arrangement of the molecule, which in turn governs its ability to fit into a specific binding pocket on a macromolecular target. It is well-established for many classes of drugs that one enantiomer is significantly more active than the other, a phenomenon known as eudismic ratio. The differential activity arises from the specific interactions, such as hydrogen bonds and van der Waals forces, that can only be formed with the correct spatial orientation of the functional groups.

In Vitro Metabolic Stability and Chemical Reactivity Studies

The structural features of 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol, namely the tertiary amine within the pyrrolidine ring, the tertiary alcohol, and the difluorinated benzyl group, suggest several potential sites for metabolic transformation and chemical degradation. In vitro studies using systems such as liver microsomes are crucial for identifying these pathways and assessing the compound's intrinsic stability.

Under various conditions of pH, light, and temperature, 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol may be susceptible to non-enzymatic degradation. The tertiary amine of the pyrrolidine ring could undergo oxidation, potentially leading to the formation of an N-oxide. While the tertiary alcohol is generally stable, extreme pH conditions could facilitate dehydration, although this is considered less likely under physiological conditions. The difluorobenzyl group is typically stable, but photochemical reactions could potentially occur, though this is not a common degradation pathway in standard stability testing.

The primary route of metabolism for many xenobiotics occurs in the liver, mediated largely by the cytochrome P450 (CYP450) family of enzymes. In vitro studies with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of these enzymes, are instrumental in predicting the metabolic fate of a compound. For 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol, several enzymatic reactions are plausible.

Oxidation is a major biotransformation pathway. The pyrrolidine ring is susceptible to δ-oxidation, which can lead to ring opening and the formation of an aminoaldehyde intermediate. researchgate.netnih.gov Additionally, hydroxylation at other positions on the pyrrolidine ring is possible. The tertiary amine can undergo N-dealkylation, resulting in the cleavage of the 2,5-difluorobenzyl group to yield pyrrolidin-3-ol and 2,5-difluorobenzyl alcohol, which can be further oxidized to the corresponding aldehyde and carboxylic acid.

The difluorinated aromatic ring may also be a site for oxidation, potentially leading to the formation of phenolic metabolites. While the fluorine atoms generally increase metabolic stability, enzymatic defluorination, though less common, cannot be entirely ruled out.

Below is a hypothetical representation of the metabolic stability of 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol in human liver microsomes.

Table 1: Hypothetical In Vitro Metabolic Stability of 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol in Human Liver Microsomes

| Parameter | Value |

|---|---|

| Incubation Time (min) | % Parent Compound Remaining |

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 60 | 10 |

| Calculated Half-Life (t½) | ~25 minutes |

| Intrinsic Clearance (CLint) | High |

The potential metabolites formed during microsomal incubation are outlined in the following table.

Table 2: Predicted Metabolites of 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol in Microsomal Incubations and Associated Enzymes

| Predicted Metabolite | Metabolic Pathway | Key Enzymes (Predicted) |

|---|---|---|

| Pyrrolidin-3-ol | N-dealkylation | CYP3A4, CYP2D6 |

| 2,5-Difluorobenzyl alcohol | N-dealkylation | CYP3A4, CYP2D6 |

| 2,5-Difluorobenzoic acid | Oxidation of 2,5-Difluorobenzyl alcohol | Alcohol Dehydrogenase, Aldehyde Dehydrogenase |

| 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol N-oxide | N-oxidation | Flavin-containing monooxygenases (FMOs) |

| Hydroxylated pyrrolidine ring derivatives | Ring Hydroxylation | CYP3A4, CYP2C9 |

Derivatization and Analog Development of 3 2,5 Difluorobenzyl Pyrrolidin 3 Ol

Synthesis of Novel Structural Analogs of 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol for Targeted Research

The synthesis of new analogs is centered on altering the three main components of the molecule: the pyrrolidine (B122466) ring, the 2,5-difluorobenzyl moiety, and the introduction of new functional groups to explore the chemical space around the core structure.

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a common scaffold in many biologically active compounds. wikipedia.orgnih.gov Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which can significantly influence binding to biological targets. nih.gov Modifications to this ring system are a primary strategy for developing analogs.

Key modifications can include:

Stereochemical variations: The carbon atom bearing the hydroxyl group (C-3) is a stereocenter. Synthesizing both the (R) and (S) enantiomers is crucial for investigating stereospecific interactions with target proteins.

Substitution on the ring: Introducing substituents at other positions (C-2, C-4, C-5) of the pyrrolidine ring can explore new binding pockets and modulate the molecule's polarity and metabolic stability. For example, alkyl or fluoro groups can be introduced to enhance lipophilicity or block metabolic oxidation. nih.gov

N-substitution: While the parent compound has a difluorobenzyl group on the nitrogen, this position can be explored with other substituents. This could involve varying the linker length between the nitrogen and the aromatic ring or replacing the benzyl (B1604629) group entirely.

Synthetic routes to such modified pyrrolidines often involve multi-step sequences starting from chiral precursors like proline or employing stereoselective cyclization reactions. mdpi.commdpi.com

< बाँसुरी शैली = "चौड़ाई: 100%; बॉर्डर-पतन: पतन;"> <कैप्शन शैली = "फ़ॉन्ट-आकार: 1.2em; मार्जिन-नीचे: 10px;">Table 1: Proposed Modifications of the Pyrrolidine Ring Modification TypeExample StructureSynthetic RationaleStereoisomer Synthesis(R)-3-(2,5-Difluorobenzyl)pyrrolidin-3-ol and (S)-3-(2,5-Difluorobenzyl)pyrrolidin-3-olAsymmetric synthesis or chiral resolution to study enantioselective biological activity.C-4 Substitution4-Fluoro-3-(2,5-difluorobenzyl)pyrrolidin-3-olIntroduction of fluorine can alter pKa, conformation, and metabolic stability. nih.govC-2 Substitution2-Methyl-3-(2,5-difluorobenzyl)pyrrolidin-3-olAddition of small alkyl groups to probe steric tolerance in binding sites.

The 2,5-difluorobenzyl group is a critical component that influences the electronic and lipophilic character of the molecule. Altering this moiety provides a direct way to modulate these properties.

Halogenation Patterns: The position and number of fluorine atoms on the phenyl ring can be varied. Analogs with single fluorine substitutions (e.g., 2-fluoro, 3-fluoro, 4-fluoro) or different difluoro patterns (e.g., 2,4-difluoro, 3,5-difluoro) can be synthesized to fine-tune electronic interactions, such as hydrogen bonding or dipole interactions, with a target. Other halogens like chlorine or bromine can also be used to explore the impact of size and polarizability.

Benzyl Group Replacements: The entire benzyl group can be replaced with other aromatic or heteroaromatic systems. For example, replacing the phenyl ring with a pyridine, thiophene, or pyrazole (B372694) ring introduces different electronic properties and potential hydrogen bonding capabilities. nih.gov This strategy can lead to significant changes in biological activity and selectivity.

Substitution on the Phenyl Ring: Besides halogens, other small substituents like methyl, methoxy, or cyano groups can be introduced onto the phenyl ring to probe the steric and electronic requirements of the binding pocket.

Introducing new functional groups onto the core scaffold can create new interaction points with a biological target and improve physicochemical properties.

Modification of the 3-hydroxyl group: The tertiary alcohol at the C-3 position is a key functional group. It can be converted into an ether or ester to modulate polarity and cell permeability. It also serves as a potential hydrogen bond donor or acceptor.